molecular formula C25H23ClN2O5 B12011159 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate CAS No. 769146-85-2

4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate

Cat. No.: B12011159
CAS No.: 769146-85-2
M. Wt: 466.9 g/mol
InChI Key: WGCCQPZOULGTNN-JVWAILMASA-N
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Description

4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure comprises a chlorobenzoyl group, a carbohydrazonoyl linkage, and ethoxyphenyl and ethoxybenzoate moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate typically involves multiple steps:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the acylation of a suitable aromatic amine with 3-chlorobenzoyl chloride under basic conditions to form the 3-chlorobenzoyl intermediate.

    Hydrazone Formation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl linkage.

    Coupling with Ethoxyphenyl and Ethoxybenzoate: The final step involves the coupling of the hydrazone intermediate with 2-ethoxyphenyl and 4-ethoxybenzoate under acidic or basic conditions, depending on the specific reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorobenzoyl and carbohydrazonoyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate
  • 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methylbenzoate
  • 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate

Uniqueness

Compared to similar compounds, 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

769146-85-2

Molecular Formula

C25H23ClN2O5

Molecular Weight

466.9 g/mol

IUPAC Name

[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate

InChI

InChI=1S/C25H23ClN2O5/c1-3-31-21-11-9-18(10-12-21)25(30)33-22-13-8-17(14-23(22)32-4-2)16-27-28-24(29)19-6-5-7-20(26)15-19/h5-16H,3-4H2,1-2H3,(H,28,29)/b27-16+

InChI Key

WGCCQPZOULGTNN-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)OCC

Origin of Product

United States

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